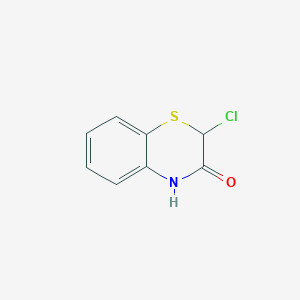

2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-

Description

2H-1,4-Benzothiazin-3(4H)-one derivatives are heterocyclic compounds featuring a benzothiazine core with diverse biological activities. The 2-chloro-substituted variant, 2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-, is synthesized via chlorination of the parent compound followed by nucleophilic substitution . Recent advances in synthesis, such as LDA-mediated cyclization, have improved yields and operational simplicity compared to traditional methods .

Properties

CAS No. |

55043-49-7 |

|---|---|

Molecular Formula |

C8H6ClNOS |

Molecular Weight |

199.66 g/mol |

IUPAC Name |

2-chloro-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C8H6ClNOS/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |

InChI Key |

ONZFKCLIDSARQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- The sulfur atom in benzothiazinones increases nucleophilicity at C2 compared to benzoxazinones, enabling diverse substitution patterns .

Key Insights :

- Benzothiazinones show broader biological versatility, with MAO inhibition relevant to neurodegenerative diseases and antifungal activity against Candida .

- Benzoxazinones, while structurally similar, exhibit narrower antifungal spectra, likely due to reduced stability of the oxygen-containing ring .

Key Insights :

- Modern LDA-mediated methods for benzothiazinones offer operational simplicity and compatibility with diverse substituents .

- Benzoxazinone synthesis relies on reductive cyclization, which may introduce regioselectivity challenges .

Physicochemical Properties

Limited data exist for the 2-chloro derivative, but related compounds provide insights:

- 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one : Molecular mass 241.69 g/mol, ChemSpider ID 13722643 .

- 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide : Higher polarity due to sulfone group; 95% purity available commercially .

- Fluconazole-benzothiazinone hybrids: Melting points ~134–135°C, indicative of crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.